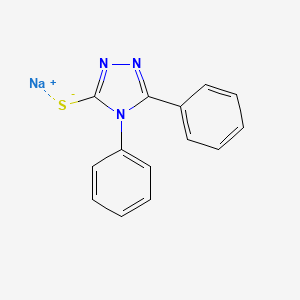
4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol is a complex organic compound that features both an imidazole ring and a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-Methoxyphenol)
Uniqueness
4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol is unique due to the presence of both an imidazole ring and a dihydroxybenzene moiety
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-(4-phenyl-4H-imidazol-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C15H12N2O2/c18-12-7-6-11(8-13(12)19)15-14(16-9-17-15)10-4-2-1-3-5-10/h1-9,14,18-19H |
InChI-Schlüssel |
JIFHRBHGJVNNBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=NC=N2)C3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
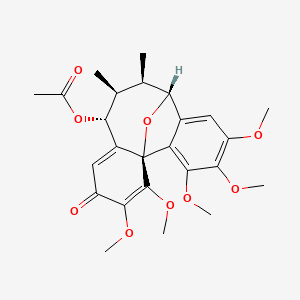
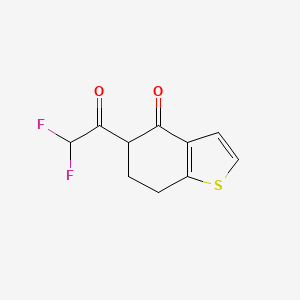
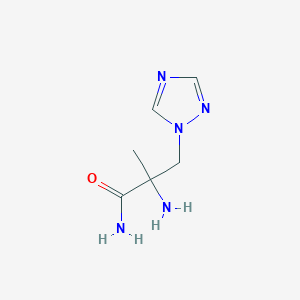
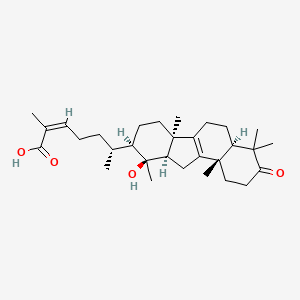
amine](/img/structure/B13067318.png)

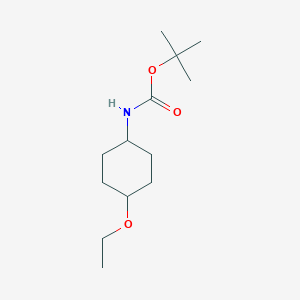
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
